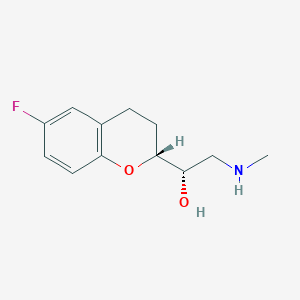
(S)-1-((R)-6-Fluorochroman-2-yl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(®-6-Fluorochroman-2-yl)-2-(methylamino)ethan-1-ol is a chiral compound with a unique structure that includes a fluorinated chroman ring and a methylaminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(®-6-Fluorochroman-2-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Chiral Resolution: The chiral centers can be introduced through asymmetric synthesis or chiral resolution techniques, often involving chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(®-6-Fluorochroman-2-yl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(S)-1-(®-6-Fluorochroman-2-yl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive molecules.
Biological Research: It is used as a tool compound to study the effects of fluorinated chroman derivatives on biological systems.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(®-6-Fluorochroman-2-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorinated chroman ring may interact with receptor sites or enzymes, modulating their activity. The methylaminoethanol moiety can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
®-6-Fluorochroman-2-yl derivatives: Compounds with similar chroman structures but different substituents.
Methylaminoethanol derivatives: Compounds with similar amino alcohol moieties but different aromatic rings.
Uniqueness
(S)-1-(®-6-Fluorochroman-2-yl)-2-(methylamino)ethan-1-ol is unique due to its specific combination of a fluorinated chroman ring and a chiral methylaminoethanol moiety. This combination imparts distinct physicochemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H16FNO2 |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-(methylamino)ethanol |
InChI |
InChI=1S/C12H16FNO2/c1-14-7-10(15)12-4-2-8-6-9(13)3-5-11(8)16-12/h3,5-6,10,12,14-15H,2,4,7H2,1H3/t10-,12+/m0/s1 |
InChI Key |
LKOZQYFLELHJKQ-CMPLNLGQSA-N |
Isomeric SMILES |
CNC[C@@H]([C@H]1CCC2=C(O1)C=CC(=C2)F)O |
Canonical SMILES |
CNCC(C1CCC2=C(O1)C=CC(=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate](/img/structure/B13839876.png)
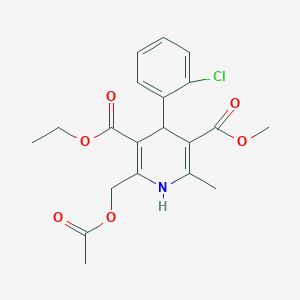
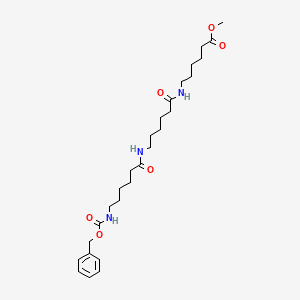
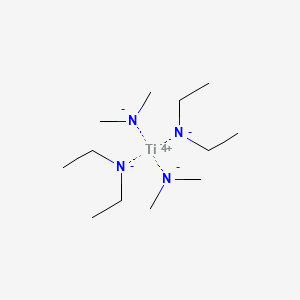
![1,6-dihydroxy-3-methyl-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B13839901.png)
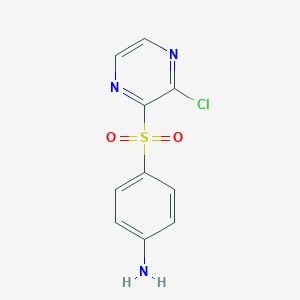
![3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid](/img/structure/B13839913.png)
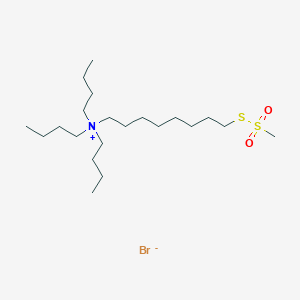
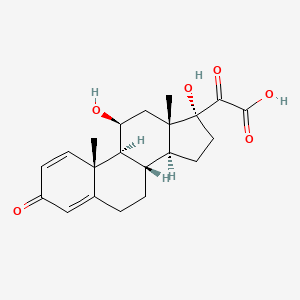
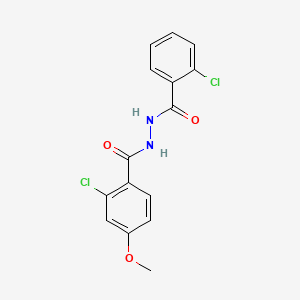

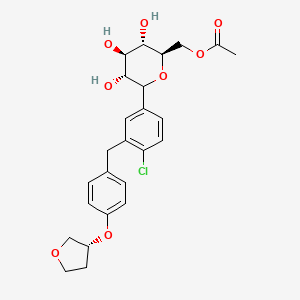

![2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)
